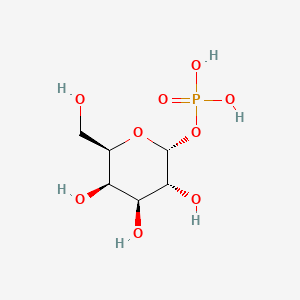

Galactose 1-phosphate

説明

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFSFRBOHSIMQ-FPRJBGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177082 | |

| Record name | Galactose-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Galactose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2255-14-3 | |

| Record name | D-Galactose 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactose-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-D-Galactose-1-Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Galactose-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-GALACTOSE 1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Z6N3GH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Galactose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Galactose 1-Phosphate in the Leloir Pathway: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

The Leloir pathway, the primary route for galactose metabolism, is a critical metabolic process, the disruption of which leads to the inherited metabolic disorder galactosemia. At the heart of this pathway lies galactose 1-phosphate (Gal-1-P), a key intermediate whose accumulation is central to the pathophysiology of classic galactosemia. This technical guide provides an in-depth exploration of the role of this compound in the Leloir pathway, intended for researchers, scientists, and drug development professionals. It details the enzymatic reactions involving Gal-1-P, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for key assays, and visualizes the intricate relationships within the pathway and associated workflows. A deeper understanding of the dynamics surrounding this compound is crucial for the development of novel therapeutic strategies for galactosemia and related disorders.

Introduction: The Leloir Pathway and the Centrality of this compound

The Leloir pathway, named after its discoverer Luis Federico Leloir, is the principal metabolic route for the conversion of dietary galactose into glucose-1-phosphate, which can then enter glycolysis for energy production or be used in glycoconjugate synthesis.[1][2] This pathway is essential for the utilization of galactose derived from lactose, the primary carbohydrate in milk. The pathway consists of a series of enzymatic steps, and at its core is the intermediate, this compound.

In a healthy individual, galactose is first phosphorylated to this compound by the enzyme galactokinase (GALK). This compound is then converted to UDP-galactose by the enzyme galactose-1-phosphate uridylyltransferase (GALT), utilizing UDP-glucose as a co-substrate.[1][2] UDP-galactose can then be epimerized to UDP-glucose by UDP-galactose 4-epimerase (GALE), which can re-enter the GALT-catalyzed reaction.

The significance of this compound is most profoundly observed in the context of classic galactosemia, an autosomal recessive disorder caused by a deficiency in the GALT enzyme.[3] In the absence of functional GALT, this compound accumulates to toxic levels in various tissues, leading to a cascade of pathological consequences, including liver dysfunction, cataracts, and neurological damage.[4] Therefore, understanding the biochemistry, regulation, and downstream effects of this compound is paramount for developing effective therapeutic interventions.

The Role of this compound in the Leloir Pathway

This compound is the product of the first committed step in galactose metabolism and the substrate for the rate-limiting enzyme, GALT. Its steady-state concentration is tightly regulated in healthy individuals, but in galactosemia, its accumulation triggers a series of detrimental cellular events.

Enzymatic Conversion of this compound

The fate of this compound is primarily determined by the activity of Galactose-1-Phosphate Uridylyltransferase (GALT).

Reaction: this compound + UDP-glucose ⇌ UDP-galactose + Glucose 1-phosphate

GALT catalyzes this reversible reaction through a "ping-pong" kinetic mechanism involving a uridylylated enzyme intermediate. The accumulation of this compound in GALT deficiency disrupts this equilibrium, leading to the shunting of galactose into alternative, often detrimental, metabolic pathways.

Molecular Mechanisms of this compound Toxicity

The precise mechanisms by which elevated this compound exerts its toxicity are still under investigation, but several hypotheses have been proposed and are supported by experimental evidence:

-

Phosphate (B84403) Trapping: The continuous phosphorylation of galactose to this compound without its subsequent metabolism can lead to the depletion of intracellular inorganic phosphate.[5] This "phosphate trapping" can impair ATP synthesis and other essential phosphorylation-dependent processes.[5]

-

Inhibition of Key Enzymes: this compound has been shown to inhibit the activity of several enzymes, including:

-

Inositol (B14025) Monophosphatase (IMPA1): Inhibition of IMPA1 can disrupt the phosphatidylinositol signaling pathway, which is crucial for various cellular processes, including neuronal function.[6][7][8] This is a leading hypothesis for the neurological complications seen in galactosemia.

-

Phosphoglucomutase (PGM): Inhibition of PGM, which converts glucose 1-phosphate to glucose 6-phosphate, can interfere with glycolysis and glycogen (B147801) metabolism.

-

Glycogen Phosphorylase: This enzyme is essential for glycogenolysis, and its inhibition can affect glucose homeostasis.

-

-

Mitochondrial Dysfunction: Recent studies suggest that galactose-1-phosphate can directly impair mitochondrial function by inhibiting cytochrome c oxidase, a key component of the electron transport chain.[9] This leads to reduced respiratory rates and ATP production.[9]

-

Aberrant Glycosylation: The accumulation of this compound and the potential depletion of UDP-galactose can disrupt the synthesis of glycoproteins and glycolipids, which are vital for cellular structure and function.

Quantitative Data

A comprehensive understanding of the Leloir pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key data from the literature.

Table 1: Kinetic Parameters of Human Leloir Pathway Enzymes

| Enzyme | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | Source(s) |

| Galactose Mutarotase (GALM) | α-D-Galactose | 4000 | 1.84 x 104 s-1 (kcat) | [10] |

| α-D-Glucose | 38000 | 1.9 x 104 s-1 (kcat) | [10] | |

| Galactokinase (GALK1) | D-Galactose | 100 - 230 | 0.43 (mmol/min/kg liver) | [11] |

| ATP | 100 - 200 | - | ||

| Galactose-1-Phosphate Uridylyltransferase (GALT) | This compound | 380 | - | [3] |

| UDP-Glucose | 71 | - | [3] | |

| UDP-Galactose 4-Epimerase (GALE) | UDP-Galactose | - | - | |

| UDP-Glucose | 31.82 | 4.31 | [8] |

Note: Vmax values can vary significantly depending on the enzyme source, purity, and assay conditions. The value for GALK1 is from a perfused pig liver study and is presented in different units.

Table 2: Intracellular Concentrations of Leloir Pathway Intermediates

| Metabolite | Tissue/Cell Type | Condition | Concentration | Source(s) |

| This compound | Erythrocytes | Normal | < 1.0 mg/dL (< 0.9 mg/dL) | [12] |

| Erythrocytes | Treated Galactosemia | < 4.9 mg/dL | [13] | |

| Erythrocytes | Untreated Galactosemia | 10.5 - 17.1 mg/dL | [12] | |

| UDP-Galactose | Erythrocytes | Normal (Adults) | 2.9 ± 0.4 µmol/100 g Hgb | [14] |

| Erythrocytes | Galactosemia (Adults) | Significantly reduced | [15] | |

| White Blood Cells | Normal | 12.4 ± 4.2 µmol/100 g protein | [16] | |

| UDP-Glucose | Erythrocytes | Normal (Adults) | 7.8 ± 0.8 µmol/100 g Hgb | [14] |

| White Blood Cells | Normal | 31.5 ± 9.3 µmol/100 g protein | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in the Leloir pathway.

Quantification of this compound in Erythrocytes (Fluorometric Method)

This assay is crucial for diagnosing and monitoring dietary compliance in galactosemia patients.

Principle: this compound is converted to UDP-galactose by GALT, with the concomitant production of glucose 1-phosphate. Glucose 1-phosphate is then converted through a series of enzymatic reactions to 6-phosphogluconate, which results in the reduction of NADP+ to NADPH. The fluorescence of NADPH is measured and is directly proportional to the initial amount of this compound.[6]

Reagents:

-

Perchloric acid (0.5 M)

-

Potassium carbonate (2.5 M)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Uridine diphosphoglucose (UDPG)

-

Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+)

-

Hexose-1-phosphate uridylyltransferase (GALT)

-

Phosphoglucomutase

-

Glucose-6-phosphate dehydrogenase

-

6-Phosphogluconate dehydrogenase

-

This compound standards

Procedure:

-

Sample Preparation:

-

Collect whole blood in a heparinized tube.

-

Wash erythrocytes three times with cold isotonic saline.

-

Lyse the packed red blood cells with distilled water.

-

Deproteinize the hemolysate by adding an equal volume of cold 0.5 M perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Neutralize the supernatant with 2.5 M potassium carbonate.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing assay buffer, UDPG, NADP+, and the coupling enzymes (GALT, phosphoglucomutase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase).

-

Add an aliquot of the deproteinized hemolysate or this compound standard to the reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Measurement:

-

Measure the fluorescence of the generated NADPH using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

-

Calculation:

-

Construct a standard curve using the fluorescence readings from the this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their fluorescence readings on the standard curve.

-

Galactose-1-Phosphate Uridylyltransferase (GALT) Enzyme Activity Assay (Spectrophotometric)

This assay is the gold standard for the diagnosis of classic galactosemia.

Principle: The activity of GALT is measured by coupling the production of glucose 1-phosphate to the reduction of NADP+ to NADPH through the action of phosphoglucomutase and glucose-6-phosphate dehydrogenase. The rate of NADPH formation, measured as an increase in absorbance at 340 nm, is proportional to the GALT activity.

Reagents:

-

Lysis buffer (e.g., containing dithiothreitol (B142953) and EDTA)

-

Assay buffer (e.g., glycine (B1666218) buffer, pH 8.7)

-

This compound

-

UDP-glucose

-

NADP+

-

Phosphoglucomutase

-

Glucose-6-phosphate dehydrogenase

Procedure:

-

Sample Preparation:

-

Prepare a hemolysate from washed erythrocytes as described in the previous protocol.

-

-

Assay Reaction:

-

Prepare a reaction mixture in a cuvette containing assay buffer, this compound, UDP-glucose, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

-

Initiate the reaction by adding a small volume of the hemolysate.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of GALT activity (e.g., in µmol/h/g Hb).

-

Galactokinase (GALK) Enzyme Activity Assay (Coupled Spectrophotometric)

This assay is used to diagnose GALK deficiency (Type II galactosemia).

Principle: The activity of galactokinase is measured by coupling the production of ADP to the oxidation of NADH to NAD+ in the presence of phosphoenolpyruvate, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the GALK activity.[17][18]

Reagents:

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

D-Galactose

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Erythrocyte hemolysate

Procedure:

-

Sample Preparation:

-

Prepare a hemolysate from washed erythrocytes.

-

-

Assay Reaction:

-

Prepare a reaction mixture in a cuvette containing assay buffer, ATP, PEP, NADH, MgCl₂, KCl, PK, and LDH.

-

Add the hemolysate and incubate to allow for any endogenous reactions to complete.

-

Initiate the specific reaction by adding D-galactose.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Use the molar extinction coefficient of NADH to determine the GALK activity.

-

UDP-Galactose 4-Epimerase (GALE) Enzyme Activity Assay (Coupled Spectrophotometric)

This assay is used to diagnose GALE deficiency (Type III galactosemia).

Principle: The activity of GALE in the direction of UDP-glucose formation is measured by coupling the reaction to the oxidation of UDP-glucose by UDP-glucose dehydrogenase (UGDH), which reduces two molecules of NAD+ to NADH. The rate of NADH formation is monitored at 340 nm.[19][20]

Reagents:

-

Assay buffer (e.g., glycine buffer, pH 8.7)

-

UDP-galactose

-

NAD+

-

UDP-glucose dehydrogenase (UGDH)

-

Erythrocyte hemolysate

Procedure:

-

Sample Preparation:

-

Prepare a hemolysate from washed erythrocytes.

-

-

Assay Reaction:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NAD+, and UGDH.

-

Add the hemolysate.

-

Initiate the reaction by adding UDP-galactose.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm over time.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Use the molar extinction coefficient of NADH to determine the GALE activity.

-

Visualizations: Pathways and Workflows

Visual representations are essential for understanding the complex relationships within the Leloir pathway and associated processes.

Caption: The Leloir Pathway for Galactose Metabolism.

Caption: The Ping-Pong Mechanism of GALT.

Caption: Newborn Screening Workflow for Galactosemia.

Caption: Proposed Mechanisms of this compound Toxicity.

Conclusion and Future Directions

This compound stands as a critical metabolite at the crossroads of the Leloir pathway. While its role in normal galactose metabolism is well-defined, its accumulation in classic galactosemia initiates a complex and multifactorial pathophysiology that is still being fully elucidated. For researchers and drug development professionals, a deep, quantitative understanding of the dynamics of this compound is essential for the development of novel therapeutic strategies beyond simple dietary restriction.

Future research should focus on:

-

Comprehensive Metabolomics and Proteomics: Detailed quantification of all Leloir pathway intermediates and enzymes across different tissues and developmental stages in both healthy and galactosemic models will provide a more complete picture of the metabolic dysregulation.

-

Elucidation of Toxicity Mechanisms: Further investigation into the precise molecular interactions of this compound with its downstream targets will be crucial for identifying novel drug targets.

-

Development of Small Molecule Therapeutics: The development of GALT activators, inhibitors of galactokinase to reduce this compound production, or compounds that mitigate the downstream toxic effects of this compound are promising avenues for future drug development.

By continuing to unravel the complexities surrounding this compound, the scientific community can move closer to developing more effective treatments for galactosemia and improving the long-term outcomes for affected individuals.

References

- 1. childrensmn.org [childrensmn.org]

- 2. Leloir pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]

- 5. The galactose-induced decrease in phosphate levels leads to toxicity in yeast models of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galactose-1-phosphate is a regulator of inositol monophosphatase: a fact or a fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Is prenatal myo-inositol deficiency a mechanism of CNS injury in galactosemia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain inositol monophosphatase identified as a galactose 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galactose-1-phosphate inhibits cytochrome c oxidase and causes mitochondrial dysfunction in classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galactose mutarotase: pH dependence of enzymatic mutarotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Galactose removal kinetics during hypoxia in perfused pig liver: reduction of Vmax, but not of intrinsic clearance Vmax/Km - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. endocrinology.testcatalog.org [endocrinology.testcatalog.org]

- 14. The concentration of red blood cell UDPglucose and UDPgalactose determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The investigation of UDPGlucose and UDPGalactose concentration in red blood cells of patients with classical galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medcraveonline.com [medcraveonline.com]

The Pivotal Role of Galactose-1-Phosphate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose-1-phosphate (Gal-1-P) is a critical intermediate in the Leloir pathway, the primary route for galactose metabolism in most organisms.[1][2] While essential for the conversion of galactose to glucose-1-phosphate, its accumulation due to genetic defects in the Leloir pathway enzyme, galactose-1-phosphate uridylyltransferase (GALT), leads to the life-threatening condition known as classic galactosemia. This technical guide provides an in-depth exploration of the multifaceted functions of Gal-1-P in cellular metabolism, its toxic effects when accumulated, and the analytical methods used for its quantification and the assessment of related enzyme activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development for galactosemia and related metabolic disorders.

Core Function in the Leloir Pathway

The Leloir pathway is the central metabolic route for converting galactose into a form that can enter glycolysis. Gal-1-P is the second intermediate in this four-step enzymatic pathway.

-

Phosphorylation of Galactose: Galactose entering the cell is first phosphorylated by galactokinase (GALK) to form Gal-1-P. This reaction consumes one molecule of ATP.[1]

-

Uridyl Transfer: Gal-1-P then serves as a substrate for galactose-1-phosphate uridylyltransferase (GALT), the key enzyme in this pathway. GALT catalyzes the transfer of a uridine (B1682114) monophosphate (UMP) group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[1][2]

-

Epimerization: UDP-galactose is subsequently converted to UDP-glucose by UDP-galactose 4'-epimerase (GALE).

-

Entry into Glycolysis: The glucose-1-phosphate generated from the GALT reaction can be isomerized by phosphoglucomutase to glucose-6-phosphate, which then enters the glycolytic pathway to be used for energy production or other biosynthetic processes.[1]

The Leloir pathway is crucial for utilizing dietary galactose from lactose (B1674315) and for the endogenous production of UDP-galactose, a vital precursor for the synthesis of glycoproteins, glycolipids, and other essential glycoconjugates.[1]

Pathophysiological Role in Galactosemia

Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the GALT enzyme.[2] This enzymatic block leads to the accumulation of Gal-1-P and other galactose metabolites, such as galactitol, in various tissues. The accumulation of Gal-1-P is considered a primary pathogenic agent in galactosemia, contributing to a range of acute and long-term complications, including liver dysfunction, cataracts, and neurological damage.[3][4]

Toxic Effects of Galactose-1-Phosphate Accumulation

The precise mechanisms of Gal-1-P toxicity are still under investigation, but several hypotheses have been proposed:

-

Enzyme Inhibition: Gal-1-P has been suggested to act as a competitive or non-competitive inhibitor of several key metabolic enzymes, disrupting cellular energy metabolism and other vital processes.[3][4]

-

Phosphoglucomutase: Inhibition of this enzyme would impair the conversion of glucose-1-phosphate to glucose-6-phosphate, affecting both glycolysis and glycogen (B147801) metabolism.[4]

-

Glycogen Phosphorylase: Inhibition of this enzyme would hinder the breakdown of glycogen, potentially leading to hypoglycemia.[3][5]

-

UDP-glucose Pyrophosphorylase (UGP): Gal-1-P can competitively inhibit UGP, leading to a reduction in the cellular pool of UDP-glucose. This not only affects the Leloir pathway itself but also impairs the synthesis of other essential UDP-sugars and glycoconjugates.[6]

-

Inositol (B14025) Monophosphatase (IMPase): Gal-1-P can act as a substrate for IMPase, potentially disrupting the phosphatidylinositol signaling pathway, which is crucial for various cellular functions, particularly in the brain.[7][8]

-

-

Phosphate (B84403) Sequestration: The accumulation of Gal-1-P can lead to the sequestration of inorganic phosphate, potentially depleting cellular phosphate stores and impacting ATP synthesis and other phosphorylation-dependent processes.[3]

-

Protein Glycation: While not definitively quantified for Gal-1-P specifically, reducing sugars and their phosphates can participate in non-enzymatic glycation of proteins, leading to the formation of advanced glycation end-products (AGEs).[9] This can alter protein structure and function, contributing to cellular damage.

Quantitative Data

Enzyme Kinetics

| Enzyme | Substrate(s) | Km (µM) | Vmax | Inhibitor | Ki | Notes |

| Human GALT | UDP-Glucose | 81.6 ± 16.3 | 32.2 ± 3.1 µmol/min/mg | 2-fluoro-Gal-1-P | 900 µM | Exhibits substrate inhibition with UDP-Glucose. |

| Galactose-1-Phosphate | 290 ± 40 | 17.9 ± 0.7 µmol/min/mg | ||||

| Bovine Brain IMPase | myo-Inositol-1-Phosphate | - | - | Galactose-1-Phosphate | - | Gal-1-P acts as a substrate. |

| Human UGP2 | Glucose-1-Phosphate | 19.7 | - | Galactose-1-Phosphate | 470 µM | Competitive inhibition.[6] |

Cellular Concentrations of Galactose-1-Phosphate

| Condition | Tissue/Cell Type | Gal-1-P Concentration |

| Healthy Individuals | Red Blood Cells | < 1 mg/dL |

| Treated Galactosemia Patients | Red Blood Cells | 0.4 - 8.8 mg/dL |

| Untreated Galactosemia Patients | Red Blood Cells | Can exceed 35 mg/dL |

Experimental Protocols

Measurement of Galactose-1-Phosphate Uridylyltransferase (GALT) Activity in Erythrocytes

This protocol describes a common enzymatic assay for determining GALT activity.

Principle: The activity of GALT is measured by a coupled enzyme assay. The glucose-1-phosphate produced by GALT is converted to glucose-6-phosphate by phosphoglucomutase. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The rate of NADPH formation, measured by the increase in fluorescence or absorbance at 340 nm, is proportional to the GALT activity.

Materials:

-

Hemolysate prepared from washed erythrocytes

-

GALT reaction buffer (containing UDP-glucose, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase in a suitable buffer, e.g., glycine (B1666218) buffer, pH 8.7)

-

GALT substrate: Galactose-1-phosphate

-

Microplate reader with fluorescence or absorbance capabilities

Procedure:

-

Hemolysate Preparation: a. Collect whole blood in a heparinized tube. b. Centrifuge to pellet the erythrocytes. Wash the cells three times with cold 0.9% NaCl solution. c. Lyse the washed erythrocytes by adding a known volume of cold deionized water and freeze-thawing. d. Centrifuge to remove cell debris. The supernatant is the hemolysate. e. Determine the hemoglobin concentration of the hemolysate.

-

Assay Reaction: a. Pre-warm the GALT reaction buffer and microplate to 37°C. b. In a microplate well, add the hemolysate. c. To initiate the reaction, add the GALT substrate (Galactose-1-phosphate). For a blank reaction, add water instead of the substrate. d. Immediately place the plate in the microplate reader.

-

Data Acquisition: a. Measure the increase in fluorescence (excitation ~355 nm, emission ~460 nm) or absorbance (340 nm) over time at 37°C. b. Record the rate of change in fluorescence/absorbance.

-

Calculation: a. Calculate the GALT activity, typically expressed as micromoles of product formed per hour per gram of hemoglobin (µmol/hr/g Hb), using a standard curve of NADPH or a known molar extinction coefficient.

Quality Control:

-

Include positive (normal hemolysate) and negative (heat-inactivated hemolysate or known GALT-deficient sample) controls in each assay run.

-

Use commercially available calibrators and controls to ensure assay accuracy and reproducibility.[10]

Quantification of Galactose-1-Phosphate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of Gal-1-P in biological samples.

Principle: Gal-1-P is extracted from the sample, derivatized to a volatile compound, and then separated and quantified by GC-MS. An isotopically labeled internal standard is used for accurate quantification.

Materials:

-

Biological sample (e.g., washed erythrocytes, fibroblasts, tissue homogenate)

-

Internal standard (e.g., [¹³C₆]-Galactose-1-phosphate)

-

Extraction solvent (e.g., perchloric acid or methanol/water)

-

Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system

Procedure:

-

Sample Preparation and Extraction: a. Homogenize the tissue or lyse the cells in the presence of the internal standard. b. Precipitate proteins using a suitable method (e.g., addition of cold perchloric acid). c. Centrifuge and collect the supernatant containing Gal-1-P. d. Neutralize the extract if an acid was used.

-

Derivatization: a. Evaporate the extract to dryness under a stream of nitrogen. b. Add the derivatization reagent to the dry residue. c. Heat the sample to facilitate the derivatization reaction, which converts the non-volatile Gal-1-P into a volatile trimethylsilyl (B98337) (TMS) derivative.

-

GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. The GC separates the TMS-derivatized Gal-1-P from other components in the sample. c. The MS detects and quantifies the characteristic ions of the derivatized Gal-1-P and the internal standard.

-

Quantification: a. Generate a standard curve using known concentrations of Gal-1-P. b. Calculate the concentration of Gal-1-P in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Analysis:

-

Use the instrument's software to integrate the peak areas of the selected ions for both Gal-1-P and the internal standard.

-

Perform a linear regression of the standard curve to determine the relationship between the concentration and the peak area ratio.

-

Calculate the concentration of Gal-1-P in the unknown samples based on the regression equation.

Signaling Pathways and Alternative Metabolic Routes

Interaction with the Inositol Signaling Pathway

Gal-1-P has been shown to be a substrate for inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[7][8] This pathway is critical for numerous cellular processes, including signal transduction, cell growth, and apoptosis. By acting as a substrate, high concentrations of Gal-1-P could potentially compete with the natural substrate, inositol monophosphate, and thereby disrupt the recycling of inositol. This could lead to a depletion of cellular inositol and a dampening of PI signaling, which may contribute to the neurological complications seen in galactosemia.

Alternative Metabolism via UDP-Glucose Pyrophosphorylase

In the absence of functional GALT, some residual galactose metabolism can occur through alternative pathways. One such pathway involves the enzyme UDP-glucose pyrophosphorylase (UGP). UGP can utilize Gal-1-P as a substrate, although with a much lower affinity than its primary substrate, glucose-1-phosphate, to produce UDP-galactose.[7][11] While this alternative route is generally insufficient to prevent the toxic accumulation of Gal-1-P in classic galactosemia, enhancing the activity of this pathway is being explored as a potential therapeutic strategy.

Conclusion

Galactose-1-phosphate stands at a critical juncture in cellular metabolism. Its proper flux through the Leloir pathway is essential for energy production and the synthesis of vital glycoconjugates. However, its accumulation in galactosemia transforms it into a potent cellular toxin with far-reaching consequences. A thorough understanding of the multifaceted roles of Gal-1-P, from its function as a key metabolic intermediate to its detrimental effects as an enzyme inhibitor and signaling disruptor, is paramount for the development of effective therapeutic interventions for galactosemia. The quantitative methods and experimental protocols detailed in this guide provide a foundation for researchers to further unravel the complexities of Gal-1-P metabolism and its impact on human health.

References

- 1. assaygenie.com [assaygenie.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. Galactose-1-phosphate in the pathophysiology of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DISTINCT ROLES OF GALACTOSE-1P IN GALACTOSE-MEDIATED GROWTH ARREST OF YEAST DEFICIENT IN GALACTOSE-1P URIDYLYLTRANSFERASE (GALT) AND UDP-GALACTOSE 4'-EPIMERASE (GALE) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web-api.polscientific.com [web-api.polscientific.com]

- 7. UDP-galactose pyrophosphorylase in mice with galactose-1-phosphate uridyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevention of non-enzymatic glycosylation (glycation): Implication in the treatment of diabetic complication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Galactose 1-Phosphate Biosynthesis and Degradation: Core Pathways, Quantitative Insights, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core pathways governing the biosynthesis and degradation of galactose 1-phosphate, a pivotal intermediate in galactose metabolism. A comprehensive understanding of these processes is critical for researchers investigating metabolic disorders such as galactosemia, and for professionals in drug development targeting enzymes within this pathway. This document summarizes key quantitative data, details experimental protocols for crucial assays, and provides visual representations of the metabolic and experimental workflows.

Core Metabolic Pathways: The Leloir Pathway

The primary route for galactose metabolism in humans is the Leloir pathway, which facilitates the conversion of galactose into glucose 1-phosphate. This pathway is essential for the utilization of galactose derived from dietary sources, most notably lactose. The accumulation of this compound due to defects in this pathway is the hallmark of classic galactosemia, a serious inherited metabolic disorder.[1][2]

Biosynthesis of this compound

The synthesis of this compound is the initial committed step in the Leloir pathway.

-

Reaction: α-D-Galactose + ATP → α-D-Galactose 1-phosphate + ADP

-

Enzyme: Galactokinase (GALK1)

-

Description: GALK1 catalyzes the phosphorylation of galactose at the C1 position, utilizing a molecule of ATP. This irreversible reaction traps galactose within the cell and primes it for further metabolism.[3]

Degradation of this compound

This compound is subsequently converted to UDP-galactose, a key intermediate for both glycolysis and various biosynthetic processes.

-

Reaction: α-D-Galactose 1-phosphate + UDP-glucose ↔ UDP-galactose + α-D-Glucose 1-phosphate

-

Enzyme: Galactose-1-phosphate uridylyltransferase (GALT)

-

Description: GALT facilitates the transfer of a UMP moiety from UDP-glucose to this compound. This is a reversible reaction, and its deficiency is the underlying cause of classic galactosemia.[4]

The final step of the Leloir pathway regenerates UDP-glucose, allowing the cycle to continue.

-

Reaction: UDP-galactose ↔ UDP-glucose

-

Enzyme: UDP-galactose 4'-epimerase (GALE)

-

Description: GALE catalyzes the reversible epimerization of UDP-galactose to UDP-glucose. This enzyme is crucial not only for galactose metabolism but also for the synthesis of glycoproteins and glycolipids.[5]

Quantitative Data

Enzyme Kinetics of Human Leloir Pathway Enzymes

The following table summarizes the available kinetic parameters for the key human enzymes of the Leloir pathway. These values are essential for computational modeling of galactose metabolism and for the design of enzyme inhibitors or activators.

| Enzyme | Substrate | Km (μM) | Vmax or kcat | Source |

| Galactokinase (GALK1) | α-D-Galactose | 970 | - | [6] |

| ATP | 34 | - | [6] | |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | This compound | 380 | 23.8 ± 3.8 μmol/(g Hgb)/hr | [7][8] |

| UDP-Glucose | 71 | 23.8 ± 3.8 μmol/(g Hgb)/hr | [7][8] | |

| UDP-galactose 4'-epimerase (GALE) | UDP-galactose | 50 | 9.8 ± 2.2 μmol/(g Hgb)/hr | [9] |

Erythrocyte this compound Concentrations

The concentration of this compound in red blood cells (erythrocytes) is a critical biomarker for the diagnosis and monitoring of galactosemia.

| Condition | Erythrocyte this compound Level (mg/dL) | Source |

| Normal | < 1.0 | [10] |

| Classic Galactosemia (untreated newborn) | > 10.0 (can be as high as 120) | [10] |

| Classic Galactosemia (on diet) | ≥ 1.0 (recommended goal ≤ 4.9) | [10][11] |

Signaling Pathways and Regulatory Mechanisms

The regulation of the Leloir pathway is multifactorial, involving substrate availability and hormonal control. In contrast to the well-characterized GAL gene regulation in yeast, the regulation in humans is less understood at the transcriptional level. However, hormonal regulation plays a significant role.[1][12]

-

Insulin (B600854): Released after a meal, insulin promotes galactose metabolism by enhancing the activity of key enzymes and facilitating galactose uptake into cells.[1]

-

Glucagon (B607659): Secreted during fasting, glucagon suppresses galactose metabolism to prioritize glucose production through gluconeogenesis.[1]

The activity of GALT can also be modulated by cellular metabolites, with uridine (B1682114) nucleotides being of particular significance.[9] The development of GALT modulators, which can act as activators or inhibitors, is an active area of research for therapeutic interventions in galactosemia and other diseases with altered galactose metabolism.[13]

Alternative Pathways of Galactose Metabolism

While the Leloir pathway is the primary route for galactose catabolism, alternative pathways exist and become more significant in the context of Leloir pathway enzyme deficiencies.

-

Reduction to Galactitol: In the presence of high galactose concentrations, aldose reductase can reduce galactose to galactitol (dulcitol). The accumulation of galactitol in the lens of the eye is a major contributor to cataract formation in galactosemia.[1]

-

Oxidation to Galactonate: Galactose can be oxidized to galactonate. This pathway is generally considered a minor route of galactose disposition.[1]

-

Pyrophosphorylase Pathway: this compound can be converted to UDP-galactose by UDP-galactose pyrophosphorylase. However, this pathway appears to have low activity in humans compared to GALT.[14]

Experimental Protocols

Accurate and reproducible measurement of enzyme activities and metabolite levels is crucial for both research and clinical diagnostics. Below are detailed methodologies for key assays.

Galactokinase (GALK1) Activity Assay (Coupled Spectrophotometric Method)

This assay measures the production of ADP, which is coupled to the oxidation of NADH.

Principle:

-

Galactose + ATP --(GALK1)--> this compound + ADP

-

ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GALK1 activity.

Reagents:

-

Potassium phosphate (B84403) buffer (160 mM, pH 7.0)

-

D-Galactose solution (100 mM)

-

ATP solution (18 mM)

-

Phosphoenolpyruvate (PEP) solution (16.2 mM)

-

Potassium chloride (KCl) solution (800 mM)

-

Magnesium chloride (MgCl2) solution (100 mM)

-

EDTA solution (20 mM)

-

NADH solution (3.76 mM)

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme suspension

-

Erythrocyte hemolysate (prepared by lysing washed red blood cells)

Procedure:

-

Prepare a reaction cocktail containing potassium phosphate buffer, ATP, PEP, KCl, MgCl2, EDTA, and NADH.

-

In a cuvette, mix the reaction cocktail and the PK/LDH enzyme solution.

-

Equilibrate to 25°C and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Add the erythrocyte hemolysate to the cuvette and mix.

-

Initiate the reaction by adding the D-galactose solution.

-

Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute from the linear portion of the curve.

-

A blank reaction without the hemolysate should be run to correct for any non-enzymatic NADH oxidation.

-

Enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).[15]

Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Method)

This method offers high specificity and sensitivity for the quantification of GALT activity.

Principle: The assay measures the formation of 13C6-labeled UDP-galactose from 13C6-labeled this compound and unlabeled UDP-glucose. The product is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][16]

Reagents:

-

Glycine (B1666218) buffer (0.5 M, pH 8.7)

-

UDP-glucose solution (2.0 mM)

-

13C6-Galactose 1-phosphate solution (8.0 mM)

-

Erythrocyte hemolysate

-

Internal standard (e.g., 13C6-Glu-1-P)

-

Acetonitrile (B52724) for protein precipitation

Procedure:

-

Prepare a reaction mixture containing glycine buffer, UDP-glucose, and 13C6-galactose 1-phosphate.

-

Add the erythrocyte hemolysate to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold acetonitrile to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Add the internal standard to the supernatant.

-

Analyze the supernatant by LC-MS/MS, monitoring the specific mass transitions for 13C6-UDP-galactose and the internal standard.

-

Quantify the amount of product formed by comparing the peak area ratio of the product to the internal standard against a calibration curve.[7][16]

UDP-galactose 4'-epimerase (GALE) Activity Assay (Coupled Spectrophotometric Method)

This assay measures the conversion of UDP-galactose to UDP-glucose.

Principle:

-

UDP-galactose --(GALE)--> UDP-glucose

-

UDP-glucose + 2 NAD+ + H2O --(UDP-glucose Dehydrogenase)--> UDP-glucuronic acid + 2 NADH + 2 H+

The production of NADH is monitored by the increase in absorbance at 340 nm.[17]

Reagents:

-

Glycine buffer (0.1 M, pH 8.8)

-

UDP-galactose solution (0.3 mM)

-

NAD+ solution (0.5 mM)

-

UDP-glucose dehydrogenase (UDPGDH)

-

Erythrocyte hemolysate

Procedure:

-

Prepare a reaction mixture containing glycine buffer, NAD+, and UDPGDH.

-

Add the erythrocyte hemolysate to the reaction mixture in a cuvette.

-

Incubate for a short period to allow for the conversion of any contaminating UDP-glucose.

-

Initiate the reaction by adding the UDP-galactose solution.

-

Record the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADH formation from the linear portion of the curve to determine GALE activity.[17]

Quantification of this compound in Erythrocytes (LC-MS/MS Method)

This is the gold standard method for accurate quantification of this compound.

Principle: Erythrocyte lysates are deproteinized, and the this compound in the supernatant is quantified by LC-MS/MS using a stable isotope-labeled internal standard.

Reagents:

-

Washed erythrocytes

-

Internal standard (e.g., 13C2-Galactose 1-phosphate)

-

Trichloroacetic acid (TCA) or other deproteinizing agent

-

Mobile phases for liquid chromatography

Procedure:

-

Lyse a known volume of washed erythrocytes.

-

Add the internal standard to the lysate.

-

Precipitate proteins using a deproteinizing agent like TCA.

-

Centrifuge to pellet the proteins.

-

Analyze the supernatant by LC-MS/MS.

-

Separate this compound from other components using a suitable column (e.g., HILIC or anion exchange).

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM).

-

Calculate the concentration of this compound based on the peak area ratio to the internal standard and a calibration curve.

Conclusion

The biosynthesis and degradation of this compound are central to galactose metabolism, and their dysregulation has profound clinical consequences. This technical guide has provided a detailed overview of the core Leloir pathway, quantitative data on its key enzymes, and a summary of the regulatory mechanisms involved. The inclusion of detailed experimental protocols for the primary enzymatic and metabolite assays serves as a valuable resource for researchers and clinicians. The continued investigation into the nuances of these pathways, aided by robust experimental methodologies, is essential for advancing our understanding of galactosemia and for the development of novel therapeutic strategies.

References

- 1. youtube.com [youtube.com]

- 2. Human UDP-galactose 4-epimerase. Accommodation of UDP-N-acetylglucosamine within the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. logan.testcatalog.org [logan.testcatalog.org]

- 5. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 6. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry enzyme assay for UDP-galactose 4'-epimerase: use of fragment intensity ratio in differentiation of structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web-api.polscientific.com [web-api.polscientific.com]

- 12. What are GALT modulators and how do they work? [synapse.patsnap.com]

- 13. Functional analysis of disease-causing mutations in human UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 15. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]

- 17. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

An In-depth Technical Guide to the Enzymatic Conversion of Galactose to Galactose-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic conversion of α-D-galactose to galactose-1-phosphate, a critical step in galactose metabolism. The focus is on the primary enzyme responsible, galactokinase, its mechanism, kinetics, and the experimental protocols used for its study. This information is particularly relevant for professionals in drug development, especially concerning disorders like galactosemia.

Introduction: The Leloir Pathway

The conversion of galactose to galactose-1-phosphate is the committed step in the Leloir pathway, the primary metabolic route for galactose utilization in most organisms.[1][2] This pathway ultimately transforms galactose into glucose-1-phosphate, which can then enter mainstream glycolysis. The Leloir pathway consists of four key enzymes: galactose mutarotase, galactokinase, galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase.[2][3]

Defects in the enzymes of the Leloir pathway can lead to the genetic disorder galactosemia, characterized by the accumulation of galactose and its metabolites, leading to severe symptoms such as liver dysfunction, cataracts, and neurological damage.[2][4][5]

The Core Reaction: Galactokinase (GALK)

The phosphorylation of α-D-galactose to galactose-1-phosphate is catalyzed by the enzyme galactokinase (GALK; EC 2.7.1.6), a phosphotransferase that utilizes one molecule of ATP.[1][6]

Reaction: α-D-galactose + ATP → Galactose-1-phosphate + ADP

The enzyme belongs to the GHMP superfamily of kinases, which also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase.[1] The reaction mechanism involves the abstraction of a proton from the C1-hydroxyl group of α-D-galactose by an active site residue, followed by a nucleophilic attack on the γ-phosphorus of ATP.[1]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of galactokinase can vary depending on the source of the enzyme and the experimental conditions. Below is a summary of reported kinetic values for human galactokinase. The Michaelis constant (Km) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrates.[7][8]

| Substrate | Km (µM) | Vmax | Source Organism | Reference |

| α-D-Galactose | 210 | Not specified | Human (recombinant) | [9] |

| α-D-Galactose | 970 ± 220 | Not specified | Human (recombinant) | [9][10] |

| ATP | 42 | Not specified | Human (recombinant) | [9] |

| ATP | 34 | Not specified | Human (recombinant) | [9] |

Note: Variations in reported Km values can be attributed to differences in experimental conditions such as ionic strength, temperature, and the anomeric form of D-galactose used.[9]

Signaling Pathways and Logical Relationships

The conversion of galactose to galactose-1-phosphate is the initial and committing step of the Leloir pathway. The product, galactose-1-phosphate, is a key metabolite that, in healthy individuals, is further metabolized. However, in individuals with GALT deficiency (classic galactosemia), the accumulation of galactose-1-phosphate is a primary pathogenic mechanism.[5]

Caption: The Leloir Pathway for galactose metabolism.

Experimental Protocols

Several assay methods are available to measure galactokinase activity. The choice of method often depends on the required sensitivity, throughput, and available equipment.

Coupled Spectrophotometric Assay

This is a continuous assay that measures the production of ADP, which is coupled to the oxidation of NADH.[10][11][12] The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the galactokinase activity.

Principle:

-

Galactokinase: Galactose + ATP → Galactose-1-Phosphate + ADP

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Reagents:

-

Potassium Phosphate (B84403) Buffer (160 mM, pH 7.0)

-

D-Galactose (100 mM)

-

ATP (5.9 mM)

-

Phosphoenolpyruvate (PEP) (16.2 mM)

-

Potassium Chloride (800 mM)

-

Magnesium Chloride (100 mM)

-

EDTA (20 mM)

-

β-NADH (3.76 mM)

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix

-

Galactokinase (enzyme sample to be tested)

Procedure:

-

Prepare a reaction mix cocktail containing all reagents except for the galactokinase and D-galactose.

-

Add the PK/LDH enzyme mix.

-

Equilibrate the mixture to 25°C in a spectrophotometer cuvette and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Add the galactokinase enzyme solution and mix.

-

Initiate the reaction by adding the D-galactose solution.

-

Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[12]

Radiometric Assay

This method offers high sensitivity and is often used for diagnostic purposes. It measures the incorporation of a radiolabel from [¹⁴C]-galactose into galactose-1-phosphate.[13]

Principle: Galactose + ATP --(GALK)--> [¹⁴C]-Galactose-1-Phosphate + ADP

Materials:

-

[¹⁴C]-galactose (substrate)

-

DEAE-cellulose paper

-

ATP solution

-

Buffer solution (e.g., Tris-HCl)

-

Liquid scintillation counter and vials

Procedure:

-

Incubate the enzyme sample with [¹⁴C]-galactose and ATP in a suitable buffer.

-

After a defined incubation period, spot the reaction mixture onto DEAE-cellulose paper. The negatively charged phosphate group of [¹⁴C]-galactose-1-phosphate binds to the positively charged paper.

-

Wash the paper to remove unreacted [¹⁴C]-galactose.

-

Place the dried DEAE-cellulose paper in a scintillation vial with scintillation fluid.

-

Quantify the amount of bound [¹⁴C]-galactose-1-phosphate using a liquid scintillation counter.

-

The enzyme activity is proportional to the amount of radioactivity detected.

Luminescence-Based Assay (Kinase-Glo™)

This is a high-throughput screening (HTS) compatible assay that measures the amount of ATP remaining in the reaction mixture after the galactokinase reaction.[9][14]

Principle:

-

Galactokinase Reaction: Galactose + ATP → Galactose-1-Phosphate + ADP

-

Luciferase Reaction: Remaining ATP + Luciferin --(Luciferase)--> Light

Procedure:

-

Perform the galactokinase reaction in a multi-well plate.

-

After the incubation period, add the Kinase-Glo™ reagent, which contains luciferase and luciferin.

-

The amount of light produced is proportional to the amount of ATP remaining.

-

A lower light signal indicates higher galactokinase activity, as more ATP has been consumed.

Caption: Common experimental workflows for measuring galactokinase activity.

Conclusion

The enzymatic conversion of galactose to galactose-1-phosphate by galactokinase is a fundamental biochemical reaction with significant clinical relevance. Understanding the kinetics and regulatory mechanisms of this enzyme is crucial for developing therapeutic strategies for galactosemia. The experimental protocols outlined in this guide provide robust methods for characterizing galactokinase activity, which is essential for both basic research and drug discovery efforts.

References

- 1. Galactokinase - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Leloir pathway - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Galactokinase Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 6. microbenotes.com [microbenotes.com]

- 7. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 8. doctor2022.jumedicine.com [doctor2022.jumedicine.com]

- 9. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Galactokinase – Supra-Regional Assay Service [sas-centre.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biochemical Properties of Galactose 1-Phosphate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galactose 1-phosphate (Gal-1-P) is a critical intermediate in the metabolism of galactose, primarily through the Leloir pathway.[1][2][3] It is formed by the phosphorylation of galactose, a reaction catalyzed by the enzyme galactokinase (GALK).[1][2] Subsequently, Gal-1-P is converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT), a key step for integrating galactose into glucose metabolism.[1][3][4] The clinical significance of Gal-1-P is paramount in the context of classic galactosemia, an inherited metabolic disorder caused by GALT deficiency.[4][5] In this condition, the accumulation of Gal-1-P is a primary pathogenic event, leading to severe multi-organ toxicity.[6][7][8] This document provides a comprehensive overview of the biochemical properties of Gal-1-P, its metabolic roles, associated enzymology, and its central function in the pathophysiology of galactosemia. Detailed experimental protocols for its quantification and related enzyme activity assays are also presented.

Physicochemical Properties of this compound

This compound is a phosphorylated monosaccharide. Its fundamental chemical and physical characteristics are summarized below, providing essential data for experimental design and analysis.

| Property | Value | Reference |

| IUPAC Name | {[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phosphonic acid | [9] |

| Chemical Formula | C₆H₁₃O₉P | [2][9] |

| Average Molar Mass | 260.135 g·mol⁻¹ | [2][9] |

| Monoisotopic Molar Mass | 260.029718526 g·mol⁻¹ | [9][10] |

| CAS Number | 2255-14-3 | [2] |

| Physical State | Solid | [9] |

| Commercial Form | Typically available as a dipotassium (B57713) salt pentahydrate (C₆H₁₁K₂O₉P · 5H₂O) | [11][12] |

| Molecular Weight (Salt) | 426.39 g·mol⁻¹ (Dipotassium salt pentahydrate) | [11] |

Metabolic Role: The Leloir Pathway

This compound is the central intermediate in the Leloir pathway, the primary route for galactose metabolism in humans.[1][2] This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis.

The pathway involves three key enzymes:

-

Galactokinase (GALK): Phosphorylates galactose to form this compound, consuming one molecule of ATP.[1][3][13]

-

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[1][3][4] This is the rate-limiting step and the enzyme deficient in classic galactosemia.[14]

-

UDP-Galactose 4'-Epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, thereby regenerating the substrate for the GALT reaction and providing UDP-galactose for biosynthetic pathways (e.g., synthesis of glycoproteins and glycolipids).[1][4]

Clinical Significance: Classic Galactosemia

Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the GALT enzyme.[4][5] The inability to properly metabolize Gal-1-P leads to its accumulation in erythrocytes and other tissues, which is considered the primary toxic agent.[6][8]

Pathophysiology

The GALT enzyme deficiency creates a metabolic block.[7] This blockage leads to:

-

Accumulation of this compound: This is the hallmark of the disease.[5] High levels of Gal-1-P are cytotoxic, though the exact mechanisms are still under investigation.[5] Proposed mechanisms include the inhibition of other key metabolic enzymes like phosphoglucomutase and glycogen phosphorylase, and the depletion of inorganic phosphate.[6]

-

Upstream Metabolite Accumulation: Galactose levels increase in the blood and tissues. This excess galactose is shunted into alternative metabolic pathways.

-

Formation of Galactitol: Aldose reductase reduces the excess galactose to galactitol. The accumulation of this sugar alcohol in the lens of the eye creates an osmotic imbalance, leading to cataract formation.[2][4]

Untreated infants present with failure to thrive, liver damage, jaundice, sepsis, and cataracts.[4][7] While a galactose-restricted diet is life-saving, many patients still develop long-term complications, including cognitive impairment, speech defects, and premature ovarian insufficiency in females, suggesting that endogenous production of galactose and subsequent Gal-1-P formation may contribute to ongoing pathology.[1][8]

Quantitative Levels in Erythrocytes

The measurement of Gal-1-P in red blood cells is a primary tool for diagnosing and monitoring dietary compliance in galactosemia patients.[8][15][16]

| Condition | This compound Level (in Erythrocytes) | Reference |

| Healthy Individuals | Nondetectable to 9.2 µmol/L (or < 2.4 mg/L) | [15] |

| Galactosemia (on diet) | 10.9 - 45 mg/L | [15] |

| Galactosemia (untreated neonates) | 166 - 373 mg/L | [15] |

| Recommended Goal for Patients | ≤ 4.9 mg/dL (49 mg/L) | [16] |

Enzymology and Kinetics

The enzymes that metabolize Gal-1-P are crucial for cellular homeostasis. The kinetics of GALT, in particular, are of significant interest for understanding galactosemia and developing potential therapies.

| Enzyme | Substrate(s) | Apparent Kₘ | Inhibitor | Kᵢ | Reference |

| GALT | This compound | 0.38 mmol/L | 2-fluoro-galactose-1-P (Competitive) | 0.9 mM | [17][18][19][20] |

| GALT | UDP-Glucose | 0.071 mmol/L | Glucose 1-Phosphate (Product Inhibition in variant) | - | [17][18][21] |

| GALK | Galactose | - | This compound (Non-competitive) | - | [22] |

Note: The GALT enzyme follows a ping-pong bi-bi kinetic mechanism.[23]

Experimental Protocols

Accurate measurement of Gal-1-P levels and GALT enzyme activity is essential for clinical diagnosis and research.

Quantification of Gal-1-P in Erythrocytes by GC-MS

This method provides precise quantification of Gal-1-P and is used to monitor dietary therapy in galactosemia.[15]

-

Principle: Isotope-dilution gas chromatography-mass spectrometry (GC-MS) is used. A stable isotope-labeled internal standard, [2-¹³C]Gal-1-P, is added to the sample. After derivatization to make the analyte volatile, the ratio of the analyte to the internal standard is measured by MS, allowing for accurate quantification.[15]

-

Sample Preparation:

-

Collect whole blood in a heparinized tube.

-

Prepare packed erythrocytes by centrifugation and removal of plasma and buffy coat.

-

Lyse the erythrocytes and deproteinize the sample, typically with an acid like perchloric acid.

-

Add the internal standard to the supernatant after centrifugation.[15]

-

-

Derivatization: The sample is dried, and trimethylsilyl (B98337) (TMS) derivatives are prepared to increase the volatility of Gal-1-P for GC analysis.[15]

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph.

-

The components are separated on the GC column.

-

The eluent enters the mass spectrometer, where molecules are ionized and fragmented.

-

Selected ion monitoring is used to detect and quantify the characteristic ions of the TMS-derivatized Gal-1-P and its labeled internal standard.[15]

-

-

Data Analysis: The concentration of Gal-1-P is calculated from the peak-area ratio of the analyte to the internal standard against a calibration curve. The method is linear up to 2.5 mmol/L with a detection limit of 0.55 mg/L.[15]

GALT Enzyme Activity Assay by LC-MS/MS

This modern assay offers high specificity and sensitivity for measuring GALT activity, overcoming limitations of older radioactive or coupled-enzyme assays.[17][18]

-

Principle: The assay measures the formation of the product, UDP-galactose (UDPGal), from the substrates Gal-1-P and UDP-glucose. A stable isotope-labeled substrate, [¹³C₆]-Gal-1-P, is used, which results in the formation of a labeled product, [¹³C₆]-UDPGal. This product is then quantified by tandem mass spectrometry (MS/MS).[17][18]

-

Reagents:

-

Erythrocyte lysate (hemolysate)

-

Assay buffer (e.g., glycine (B1666218) buffer, pH 8.7)

-

Substrates: [¹³C₆]-Gal-1-P and UDP-glucose (UDPGlc)

-

Internal Standard: [¹³C₆]-Glucose-1-P ([¹³C₆]-Glu-1-P) for quantification

-

Quenching solution (e.g., acetonitrile)

-

-

Procedure:

-

Prepare erythrocyte hemolysate from a whole blood sample.

-

Incubate the hemolysate with the assay cocktail containing [¹³C₆]-Gal-1-P and UDPGlc at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the enzymatic reaction by adding a quenching solution.

-

Add the internal standard, [¹³C₆]-Glu-1-P.

-

Centrifuge to pellet precipitated proteins.

-

Inject the supernatant into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Data Analysis: Quantify the amount of [¹³C₆]-UDPGal produced by comparing its peak area to that of the internal standard. The enzyme activity is typically expressed in µmol of product formed per gram of hemoglobin per hour (µmol · (gHgb)⁻¹ · h⁻¹). The mean activity in healthy controls is approximately 23.8 (±3.8) µmol · (gHgb)⁻¹ · h⁻¹.[17][18]

Thermodynamic Properties

The hydrolysis of this compound is an exergonic reaction. Thermodynamic studies provide insight into the energy landscape of its metabolic transformations.

| Reaction | Thermodynamic Parameter | Value | Conditions | Reference |

| α-D-galactose 1-phosphate(aq) + H₂O(l) = D-galactose(aq) + orthophosphate(aq) | Standard Enthalpy of Reaction (ΔᵣH) | Calorimetrically Determined | pH 7, 298.15 K (25°C) | [24] |

| Gibbs Free Energy of Hydrolysis (ΔG°') | -10.23 kJ·mol⁻¹ | pH 7, 38°C (for Galactose-6-P hydrolysis, provides an estimate) | [25] |

Note: Direct equilibrium constants and Gibbs free energy for Gal-1-P hydrolysis are not as readily available as for other sugar phosphates, but calorimetric data confirms the exothermic nature of the hydrolysis.[24]

Conclusion

This compound stands as a pivotal molecule at the crossroads of carbohydrate metabolism and human genetic disease. Its biochemical properties are well-defined, from its structure and role in the Leloir pathway to its accumulation and toxic effects in classic galactosemia. For researchers and drug developers, understanding the kinetics of its metabolism, particularly the GALT-catalyzed step, and the mechanisms of its cellular toxicity is fundamental. The advanced analytical methods now available for the precise quantification of both Gal-1-P and GALT activity are invaluable tools for improving diagnosis, monitoring therapeutic interventions, and exploring novel treatment strategies aimed at mitigating the chronic complications associated with this debilitating metabolic disorder.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Galactose-1-phosphate uridylyltransferase deficiency - Wikipedia [en.wikipedia.org]

- 5. This compound accumulates to high levels in galactose-treated cells due to low GALT activity and absence of product inhibition of GALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galactose-1-phosphate in the pathophysiology of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ARHI: A new target of galactose toxicity in Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0000645) [hmdb.ca]

- 10. P. aeruginosa Metabolome Database: this compound (PAMDB000556) [pseudomonas.umaryland.edu]

- 11. α-D-Galactose 1-phosphate TypeII, =98 19046-60-7 [sigmaaldrich.com]

- 12. This compound Potassium salt | TargetMol [targetmol.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. web-api.polscientific.com [web-api.polscientific.com]

- 15. Erythrocyte this compound quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mayocliniclabs.com [mayocliniclabs.com]

- 17. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Kinetic studies with liver galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 24. Thermodynamics of the Hydrolysis Reactions of ±-D-galactose 1-phosphate, sn-glycerol 3-phosphate, 4 nitrophenyl phosphate, phosphocreatine, and 3-phospho-D-glycerate | NIST [nist.gov]

- 25. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

An In-depth Technical Guide to Galactose 1-Phosphate: Structure, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose 1-phosphate (Gal-1-P) is a critical intermediate in galactose metabolism, playing a pivotal role in the Leloir pathway, the primary route for the conversion of galactose to glucose. This document provides a comprehensive overview of the chemical structure and properties of this compound. It details its involvement in metabolic pathways and outlines state-of-the-art experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic engineering.

Chemical Structure and Formula

This compound is a phosphorylated monosaccharide. The chemical formula for this compound is C₆H₁₃O₉P.[1][2] It is an ester of galactose with phosphoric acid at the anomeric carbon (C1). The structure consists of a galactopyranose ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a phosphate (B84403) group attached to the anomeric carbon.

This compound exists as two anomers, α-D-galactose 1-phosphate and β-D-galactose 1-phosphate, which differ in the stereochemistry at the anomeric carbon. The α-anomer is the biologically active form in the Leloir pathway.[1]

Key Identifiers and Properties:

| Property | Value | Reference |

| Chemical Formula | C₆H₁₃O₉P | [1][2] |

| Average Molecular Weight | 260.1358 g/mol | [2] |

| Monoisotopic Molecular Weight | 260.029718526 g/mol | [2] |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | [1] |

| CAS Number | 2255-14-3 (for α-D-galactose 1-phosphate) | [3] |

Metabolic Significance: The Leloir Pathway

This compound is a central molecule in the Leloir pathway, which facilitates the conversion of dietary galactose into glucose 1-phosphate.[3] This pathway is crucial for the utilization of galactose from lactose (B1674315) found in dairy products. The pathway involves a series of enzymatic reactions.[4][5]

A deficiency in the enzymes of the Leloir pathway, particularly galactose-1-phosphate uridylyltransferase (GALT), leads to the genetic disorder galactosemia.[3] This condition results in the accumulation of this compound to toxic levels, causing severe health issues.

Caption: The Leloir Pathway for Galactose Metabolism.

Experimental Protocols

Chemical Synthesis of α-D-Galactose 1-Phosphate

A classical method for the chemical synthesis of α-D-galactose 1-phosphate involves the phosphorylation of a protected galactose derivative followed by deprotection. A general procedure is outlined below, based on historical synthesis approaches.

Materials:

-

Tetra-O-acetyl-α-D-galactopyranosyl bromide

-

Silver dibenzyl phosphate

-

Dry toluene

-

Sodium iodide in dry acetone

-

Palladium catalyst

-

Hydrogen gas

Procedure:

-